molecular formula C18H19N5O2 B6424896 6-ethoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide CAS No. 2034559-96-9

6-ethoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide

Cat. No.: B6424896
CAS No.: 2034559-96-9
M. Wt: 337.4 g/mol
InChI Key: XVDKMHPNYXCBQS-UHFFFAOYSA-N
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Description

6-ethoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide is a pyridine-pyrazole hybrid carboxamide derivative. Its structure features a central pyridine ring substituted with an ethoxy group at position 6 and a carboxamide group at position 3, which is further linked to a methylpyrazole-containing pyridylmethyl moiety. This compound exemplifies the integration of pyridine and pyrazole heterocycles, a design strategy often employed to enhance biological activity and physicochemical stability in medicinal and agrochemical agents .

Properties

IUPAC Name

6-ethoxy-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-3-25-17-5-4-14(12-20-17)18(24)21-10-13-8-15(11-19-9-13)16-6-7-22-23(16)2/h4-9,11-12H,3,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDKMHPNYXCBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-ethoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide, with the CAS number 2034393-52-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The molecular formula of the compound is C18H19N5O2C_{18}H_{19}N_{5}O_{2}, with a molecular weight of 337.4 g/mol. The structure features a pyridine core substituted with an ethoxy group and a pyrazole moiety, which are known to influence biological activity significantly.

PropertyValue
CAS Number2034393-52-5
Molecular FormulaC18H19N5O2
Molecular Weight337.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antiproliferative Effects

Research indicates that compounds containing pyrazole and pyridine derivatives exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP) .

In vitro assays demonstrated that the compound effectively inhibited cell proliferation in cancer models, with mechanisms likely involving the disruption of microtubule dynamics and modulation of cell cycle regulators such as proliferating cell nuclear antigen (PCNA) .

Kinase Inhibition

The compound's structure suggests potential inhibitory effects on specific kinases, particularly those involved in cancer progression. For example, related compounds have shown inhibitory activity against MPS1 kinase, which plays a crucial role in the spindle assembly checkpoint during mitosis . The inhibition of such kinases can lead to cell cycle arrest and enhanced apoptosis in tumor cells.

Study 1: MPS1 Kinase Inhibition

A study focusing on MPS1 kinase inhibitors revealed that compounds sharing structural similarities with this compound displayed potent inhibitory effects. The most active compounds showed IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in oncology .

Study 2: Anticancer Activity

Another investigation examined the anticancer properties of pyrazole-containing compounds. The study reported significant cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis induction and downregulation of survival pathways . These findings support the hypothesis that this compound could exhibit similar biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Compound A : 6-ethoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide (BI82720, 2034597-57-2)

  • Key difference : Replaces the 1-methylpyrazole group with a thiophene ring.
  • Molecular weight increases slightly (339.41 g/mol vs. target compound’s ~325 g/mol), affecting lipophilicity (LogP) .

Compound B : 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide

  • Key difference : Chloropyridyl and 4-ethoxyphenyl substituents replace the ethoxypyridine and methylpyrazole groups.
  • Impact : The chloro group enhances electrophilicity, while the 4-ethoxyphenyl moiety increases steric bulk. Crystal structure analysis reveals dihedral angles (7.70–89.17° between rings) and intramolecular hydrogen bonding, which may reduce conformational flexibility compared to the target compound .

Heterocycle Modifications

Compound C: Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate

  • Key difference: Substitutes pyrazole with a 1,2,3-triazole ring and introduces an ethoxymethyleneamino group.
  • Impact: The triazole’s shorter C–N bonds (1.348–1.366 Å) indicate electron delocalization, enhancing stability.

Compound D: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3e)

  • Key difference: Dual pyrazole rings with chloro, cyano, and aryl substituents.
  • Impact: The cyano group increases electronegativity, while chloro and aryl groups enhance lipophilicity. Yields (62–71%) and melting points (123–183°C) suggest higher crystallinity than the target compound, which lacks strong electron-withdrawing groups .

Patent-Based Analogues

Compound E: 1-(6-Amino-4-methylpyridin-3-yl)-N-(5-cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazol-4-carboxamide

  • Key difference : Trifluoromethyl and triazolyl groups replace ethoxy and methylpyrazole.
  • Impact : The trifluoromethyl group enhances metabolic stability and bioavailability, while the triazole improves hydrogen-bonding capacity. Such modifications are typical in agrochemical patents for pest control .

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